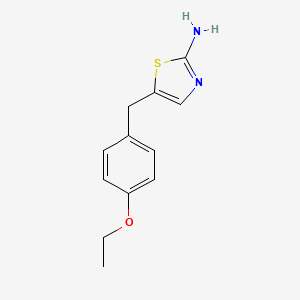
3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound with a complex structure featuring both aromatic and heteroaromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Step 1: The preparation of 3-(benzyloxy)-4-methoxyphenol by etherification of 4-methoxyphenol with benzyl bromide.
Step 2: Nucleophilic substitution reaction to introduce the propanamide side chain.
Step 3: Coupling with 2-(furan-2-yl)pyridine-3-methanol under basic conditions to form the final product.
Industrial Production Methods: Industrially, the compound is synthesized using large-scale batch reactors, optimizing reaction temperatures and solvents to maximize yield and purity. The use of continuous flow reactors may also be explored to increase efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methoxy and benzyl groups, forming more reactive intermediates.
Reduction: Reduction reactions can target the amide group to form amines.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the methoxybenzene ring.
Common Reagents and Conditions:
Oxidation Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution Reagents: Halogens or sulfonyl chlorides for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Converts amides to amines.
Substitution: Forms substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
The compound can be used as a building block for synthesizing more complex molecules.
It serves as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
Potential use as a pharmacological agent due to its complex structure.
Investigated for its role in modulating biological pathways.
Industry:
Applied in the development of advanced materials with specific chemical properties.
Utilized in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
Mechanism:
The compound interacts with molecular targets through hydrogen bonding and Van der Waals forces.
Can inhibit specific enzymes by mimicking substrate molecules, thereby modulating metabolic pathways.
Molecular Targets and Pathways:
Specific receptors or enzymes, such as kinases or proteases.
Alters signaling pathways in cells, potentially affecting cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)-N-((2-pyridyl)methyl)propanamide.
3-(Benzyloxyphenyl)-N-((2-furyl)methyl)propanamide.
Comparison:
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide exhibits unique properties due to the presence of both furan and pyridine rings, which enhance its binding affinity and specificity.
Compared to other similar compounds, it may offer superior stability and solubility in various solvents.
So, what do you think about these insights into such a fascinating compound?
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-31-23-13-11-20(17-25(23)33-19-21-7-3-2-4-8-21)12-14-26(30)29-18-22-9-5-15-28-27(22)24-10-6-16-32-24/h2-11,13,15-17H,12,14,18-19H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMJNPRDKNAEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2570914.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)

